molecular formula C9H9FO4 B6325723 2-Fluoro-4-(methoxymethoxy)-benzoic acid CAS No. 329365-47-1

2-Fluoro-4-(methoxymethoxy)-benzoic acid

Cat. No.: B6325723
CAS No.: 329365-47-1
M. Wt: 200.16 g/mol
InChI Key: XVQYIEQPCBTKAI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)-benzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethoxy)-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-Fluoro-4-hydroxybenzoic acid.

    Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

2-Fluoro-4-(methoxymethoxy)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield 2-Fluoro-4-hydroxybenzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-Fluoro-4-hydroxybenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-Fluoro-4-(methoxymethoxy)-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

2-Fluoro-4-(methoxymethoxy)-benzoic acid can be compared with other similar compounds, such as:

    2-Fluoro-4-hydroxybenzoic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.

    4-Methoxybenzoic acid: Lacks the fluorine atom, which can affect its chemical reactivity and stability.

    2-Fluoro-4-methoxybenzoic acid: Lacks the methoxymethoxy group, which can limit its use as a protecting group in synthetic chemistry.

The uniqueness of this compound lies in its combination of the fluorine atom and the methoxymethoxy group, providing a balance of stability, reactivity, and versatility in various applications.

Properties

IUPAC Name

2-fluoro-4-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYIEQPCBTKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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